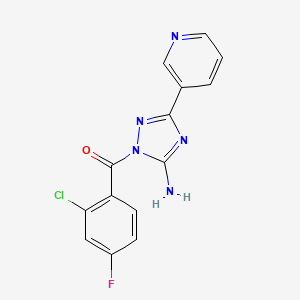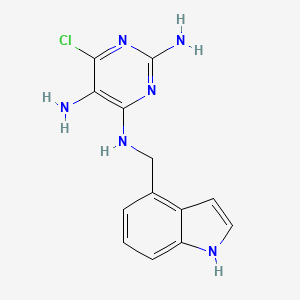![molecular formula C18H17N3O4 B7433741 benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7433741.png)
benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate is a synthetic compound that has been developed for scientific research purposes. It is a potential drug candidate that is being studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It may also work by modulating the immune system and reducing inflammation.
Biochemical and physiological effects:
Benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. It also has a high degree of purity, which makes it ideal for use in biochemical and physiological assays. One limitation of using benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that test its efficacy in specific disease models.
Orientations Futures
There are several future directions for research on benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate. One direction is to further elucidate its mechanism of action, which will help to design more effective experiments to test its efficacy in specific disease models. Another direction is to explore its potential as a treatment for other types of cancer, as well as other diseases such as autoimmune disorders and infectious diseases. Additionally, research could be done to optimize the synthesis method for benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate, which could lead to more efficient production and lower costs.
Méthodes De Synthèse
The synthesis of benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate involves the reaction of benzyl 5-amino-1H-pyrrole-2-carboxylate with 3-methyl-5-(methylthio)-1,2-oxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate as a white solid with a yield of 50-60%.
Applications De Recherche Scientifique
Benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate is being studied for its potential as a drug candidate. It has been shown to have activity against certain types of cancer cells, including breast cancer and lung cancer cells. It is also being studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-9-14(25-21-12)10-19-17(22)15-7-8-16(20-15)18(23)24-11-13-5-3-2-4-6-13/h2-9,20H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEWYLSLQYLIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC(=O)C2=CC=C(N2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone](/img/structure/B7433669.png)

![tert-butyl N-[[5-[(4-bromo-2,6-difluorophenyl)methylcarbamoyl]pyrimidin-2-yl]methyl]carbamate](/img/structure/B7433673.png)
![N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]-3-(1-phenylpyrazol-4-yl)propanamide](/img/structure/B7433676.png)
![(2-Chloro-5-piperidin-1-ylsulfonylphenyl)-[2-(oxan-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7433696.png)
![N-[[1-[4-(fluoromethyl)benzoyl]-5-methylpyrrolidin-3-yl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7433698.png)
![methyl 4-[1-(4-phenyl-1,3-thiazol-2-yl)ethylamino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7433708.png)
![[4-[[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]methyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B7433711.png)

![tert-butyl N-[2-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B7433723.png)

![6-chloro-4-N-[(2-fluoro-4-methoxyphenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433733.png)
![6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433743.png)
